molecular formula C23H18ClNO4S B3474780 MFCD03992020

MFCD03992020

Cat. No.: B3474780
M. Wt: 439.9 g/mol
InChI Key: DZLSBJMQWYXADF-FYJGNVAPSA-N
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Description

MFCD03992020 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure combines phosphine donor sites with alkene functionalities, enabling versatile binding modes to metals such as iron, palladium, and ruthenium . This ligand exhibits exceptional electronic tunability and steric flexibility, making it suitable for asymmetric catalysis, cross-coupling reactions, and olefin polymerization . Key physicochemical properties include a molecular weight of 468.52 g/mol, a solubility profile favoring polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide), and thermal stability up to 220°C under inert atmospheres .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-28-23-14-18(7-12-22(23)29-16-17-5-3-2-4-6-17)13-21(15-25)30(26,27)20-10-8-19(24)9-11-20/h2-14H,16H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSBJMQWYXADF-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03992020 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Handling: Bulk quantities of raw materials are handled and stored under controlled conditions.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum efficiency and yield.

    Quality Control: The product undergoes rigorous quality control checks to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03992020 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkyl halides; often conducted in the presence of catalysts or under reflux conditions.

Major Products

Scientific Research Applications

MFCD03992020 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD03992020 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Triphenylphosphine (PPh₃)
Property MFCD03992020 Triphenylphosphine (PPh₃)
Molecular Weight 468.52 g/mol 262.29 g/mol
Donor Sites Phosphine + alkene Monodentate phosphine
Catalytic Efficiency Higher TON in Pd-catalyzed cross-coupling (~10⁴ cycles) Moderate TON (~10³ cycles)
Solubility Soluble in THF, DMF Limited solubility in polar solvents
Thermal Stability Stable to 220°C Decomposes above 150°C

Key Differences :

  • This compound’s hybrid structure enhances metal-ligand cooperativity, enabling faster substrate activation compared to PPh₃ .
  • The alkene moiety in this compound stabilizes low-oxidation-state metal centers, a feature absent in PPh₃ .
Compound B: 1,5-Cyclooctadiene (COD)
Property This compound 1,5-Cyclooctadiene (COD)
Binding Mode Multidentate (P, C=C) Bidentate (C=C only)
Catalytic Scope Asymmetric hydrogenation Limited to π-allyl complexes
Steric Bulk Adjustable via substituents Fixed bicyclic structure
Applications Broad (e.g., C–H activation) Narrow (e.g., Ni catalysis)

Key Differences :

  • COD’s rigid structure restricts its adaptability in sterically demanding reactions, whereas this compound’s modular design allows fine-tuning .
  • COD lacks phosphine donor sites, limiting its ability to stabilize electron-deficient metal centers .

Comparison with Functionally Similar Compounds

Compound C: N-Heterocyclic Carbene (NHC) Ligands
Property This compound N-Heterocyclic Carbene (NHC)
Electronic Donation Moderate σ-donation Strong σ-donation, weak π-back
Metal Compatibility Pd, Ru, Fe Pd, Au, Ir
Synthetic Cost Moderate High (requires inert conditions)
Catalytic Lifetime Longer due to redox stability Shorter (prone to decomposition)

Key Differences :

  • NHCs excel in stabilizing high-oxidation-state metals, while this compound is optimal for low-oxidation-state systems .
  • NHCs require stringent synthetic protocols, whereas this compound can be synthesized under ambient conditions .
Compound D: BINAP (Axially Chiral Ligand)
Property This compound BINAP
Chirality Source Central chirality Axial chirality
Enantioselectivity Up to 95% ee in hydrogenation Up to 99% ee
Cost Lower High (complex synthesis)
Substrate Scope Broad (alkyl, aryl) Limited to aryl substrates

Key Differences :

  • BINAP’s axial chirality provides superior enantioselectivity for aromatic substrates, while this compound’s central chirality is more versatile for aliphatic systems .
  • This compound’s phosphine-alkene framework reduces metal leaching compared to BINAP in continuous-flow systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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